5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are commonly used in organic synthesis, particularly in the preparation of heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to a dihydroisoindole-dione structure, which is further substituted with a dioxopiperidinyl group.
Preparation Methods
The synthesis of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a two-step reaction. The first step is the diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, followed by azidation using sodium azide as the azide ion precursor . The reaction conditions for these steps are generally mild, and the process can be carried out under thermal or catalyzed conditions.
Chemical Reactions Analysis
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, reducing agents like hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, particularly in the labeling of biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar compounds to 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include other azido-substituted heterocycles, such as:
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A precursor in the synthesis of the target compound.
Azido-substituted quinazolines: Used in similar synthetic applications.
Azido-substituted organometallic heterocycles: Including phosphorus-, boron-, and aluminum-containing heterocycles
These compounds share the azido functional group, which imparts similar reactivity, but differ in their core structures and specific applications.
Properties
CAS No. |
281208-18-2 |
---|---|
Molecular Formula |
C13H9N5O4 |
Molecular Weight |
299.2 |
Purity |
95 |
Origin of Product |
United States |
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